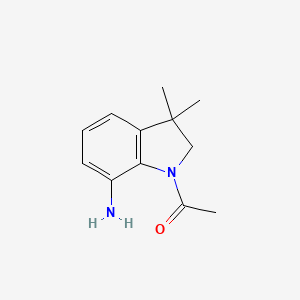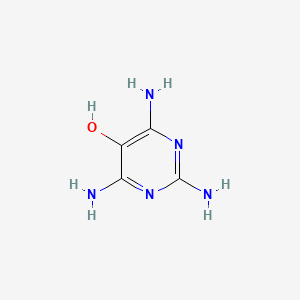
(s)-3-(1-Aminoethyl)benzenamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(1-Aminoethyl)anilinedihydrochloride is a chiral organic compound that features an amino group attached to an aromatic ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminoethyl)anilinedihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with an appropriately substituted benzene derivative.
Amination: Introduction of the amino group through a nucleophilic substitution reaction.
Chiral Resolution: Separation of the enantiomers to obtain the (S)-enantiomer.
Salt Formation: Conversion to the dihydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-3-(1-Aminoethyl)anilinedihydrochloride may involve:
Large-scale Amination: Using automated reactors to introduce the amino group.
Chiral Catalysts: Employing chiral catalysts to ensure the production of the (S)-enantiomer.
Purification: Utilizing crystallization or chromatography techniques to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(1-Aminoethyl)anilinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the aromatic ring or the amino group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium amide.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines or reduced aromatic compounds.
Substitution Products: Halogenated or alkylated aromatic compounds.
Aplicaciones Científicas De Investigación
(S)-3-(1-Aminoethyl)anilinedihydrochloride is used in various fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme interactions and protein modifications.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-3-(1-Aminoethyl)anilinedihydrochloride involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
®-3-(1-Aminoethyl)anilinedihydrochloride: The enantiomer of the compound.
3-(1-Aminoethyl)aniline: The non-salt form of the compound.
Other Aminoethyl Anilines: Compounds with similar structures but different substituents.
Uniqueness
(S)-3-(1-Aminoethyl)anilinedihydrochloride is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivities compared to its enantiomer or other similar compounds.
Propiedades
Fórmula molecular |
C8H14Cl2N2 |
|---|---|
Peso molecular |
209.11 g/mol |
Nombre IUPAC |
3-[(1S)-1-aminoethyl]aniline;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6(9)7-3-2-4-8(10)5-7;;/h2-6H,9-10H2,1H3;2*1H/t6-;;/m0../s1 |
Clave InChI |
RENRWCYHHGLPIN-ILKKLZGPSA-N |
SMILES isomérico |
C[C@@H](C1=CC(=CC=C1)N)N.Cl.Cl |
SMILES canónico |
CC(C1=CC(=CC=C1)N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13122109.png)








![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride](/img/structure/B13122170.png)




